Phenolphthalein anilide
Overview
Description
Phenolphthalein anilide is a chemical compound derived from phenolphthalein and aniline. It is known for its applications in various fields, including polymer science and electrochemical devices. The compound is characterized by its unique structure, which includes a phenolphthalein moiety linked to an aniline group.
Mechanism of Action
Target of Action
Phenolphthalein anilide is a complex compound with multiple potential targets. It has been synthesized and evaluated as an anion exchange membrane (AEM) material . The primary targets of this compound are the pendant quaternary ammonium (QA) and imidazolium (IM) groups present in the compound .
Mode of Action
This compound interacts with its targets, the QA and IM groups, to form a well-defined hydrophobic/hydrophilic phase-separated morphology . This distinct nanophase separated membrane morphology in the AEMs results in higher conductivity .
Biochemical Pathways
It’s known that the compound plays a significant role in the formation of anion exchange membranes, which are generally applied in various electrochemical devices such as fuel cells, capacitors (in deionization), flow batteries, and electrolyzers .
Pharmacokinetics
It’s known that the compound exhibits good thermal stability
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as an anion exchange membrane material. The compound contributes to the formation of membranes with higher conductivity, lower water uptake, and swelling . These membranes have shown superior performance in microbial fuel cell applications compared to other commercial cation and anion exchange membranes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of the anion exchange membranes formed by this compound can be affected by the conditions in which they are used, such as the temperature and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
Phenolphthalein anilide plays a significant role in biochemical reactions, particularly in the context of anion exchange membranes (AEMs). It interacts with various biomolecules, including enzymes and proteins, to facilitate ion transport. The compound’s interaction with quaternary ammonium and imidazolium groups enhances its conductivity and stability . These interactions are crucial for its application in microbial fuel cells, where it helps in the efficient separation of anodic and cathodic chambers .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the hydrophobic/hydrophilic phase-separated morphology in cells, which is essential for maintaining cellular integrity and function . The compound’s impact on ion transport channels also plays a role in regulating cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It interacts with quaternary ammonium and imidazolium groups, leading to the formation of well-defined nanophase-separated membrane morphology . This interaction enhances the compound’s conductivity and stability, making it suitable for applications in microbial fuel cells . Additionally, this compound’s ability to form ion transport channels is crucial for its biochemical functions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stable properties over time. Its thermal stability and mechanical strength make it a reliable compound for long-term studies . The compound’s degradation and stability have been evaluated, showing minimal changes in its biochemical properties over extended periods . These characteristics are essential for its application in microbial fuel cells and other biochemical processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and adverse effects . At higher doses, this compound may cause toxic effects, including changes in cellular metabolism and gene expression . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in ion transport and its interaction with quaternary ammonium and imidazolium groups are essential for its metabolic functions . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target areas . The compound’s ability to form ion transport channels also plays a role in its distribution and transport within cells .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s ability to interact with quaternary ammonium and imidazolium groups also plays a role in its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenolphthalein anilide can be synthesized through the reaction of phenolphthalein with aniline. The reaction typically involves the use of a catalyst such as methanesulfonic acid to facilitate the formation of the anilide bond. The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Phenolphthalein anilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolphthalein or aniline moieties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted this compound derivatives depending on the reagent used
Scientific Research Applications
Phenolphthalein anilide has a wide range of applications in scientific research:
Biology: Investigated for its potential use in microbial fuel cells due to its ion exchange properties.
Medicine: Although not widely used in medicine, its derivatives are studied for potential therapeutic applications.
Comparison with Similar Compounds
Phenolphthalein anilide can be compared with other similar compounds, such as:
Phenolphthalein: While phenolphthalein is primarily used as a pH indicator, this compound has broader applications in polymer science and electrochemical devices.
Bis(4-fluorophenyl) sulfone: This compound is used in the synthesis of polysulfones, similar to this compound, but with different structural properties and applications.
4,4′-Sulfonyldiphenol: Another compound used in the production of high-performance polymers, offering different thermal and mechanical properties compared to this compound.
This compound stands out due to its unique combination of phenolphthalein and aniline moieties, providing distinct properties that make it suitable for specialized applications in electrochemical devices and high-performance polymers .
Properties
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-2-phenylisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-21-14-10-18(11-15-21)26(19-12-16-22(29)17-13-19)24-9-5-4-8-23(24)25(30)27(26)20-6-2-1-3-7-20/h1-17,28-29H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLBHSSRHHJKEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019794 | |
Record name | 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6607-41-6 | |
Record name | 2,3-Dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6607-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenolphthalein anilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL3YBC3QFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Phenolphthalein anilide a suitable monomer for high-performance polymers?
A1: this compound possesses a cardo structure, characterized by a central carbon atom bonded to three aromatic rings. [, , ] This unique structure contributes to excellent thermal stability and solubility in various solvents, making PPA-based polymers suitable for applications requiring high-performance materials. [, ] For example, polyarylates derived from PPA exhibit a high glass transition temperature (Tg) ranging from 168-255°C and demonstrate thermal stability up to 416°C under a nitrogen atmosphere. []
Q2: How does the incorporation of this compound influence the properties of poly(arylene ether sulfone)s?
A2: When incorporated into poly(arylene ether sulfone)s, PPA enhances solubility and influences the degree of sulfonation, a crucial factor for proton exchange membrane applications. [] Studies show that varying the PPA mole ratio during copolymerization allows control over the degree of sulfonation, which in turn affects water uptake, ion exchange capacity, and proton conductivity of the resulting membranes. []
Q3: Can this compound be used to develop anion exchange membranes for microbial fuel cells?
A3: Yes, research demonstrates the feasibility of using PPA-based poly(ether sulfone) multiblock copolymers containing quaternary ammonium and imidazolium groups as anion exchange membranes (AEMs) in microbial fuel cells. [] These AEMs exhibit desirable properties such as flexibility, mechanical strength, good thermal stability, and well-defined nanophase separated morphology. [] This morphology leads to higher conductivity, lower water uptake, and ultimately, improved performance in microbial fuel cells compared to commercial membranes like Nafion 117 and FAB-PK-130. []
Q4: Are there any studies exploring the structure-property relationships of this compound-based polymers?
A4: Research on cardo copoly(arylene ether ketones) synthesized using PPA investigated the impact of molecular mass and chemical structure on properties like heat resistance, tensile strength, relaxation behavior, and rheological properties. [] This study highlights the influence of PPA on the final polymer characteristics and guides the development of materials with tailored properties.
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